molecular formula C11H15ClO B7848256 2-Methyl-4-(4-chlorophenyl)-2-butanol

2-Methyl-4-(4-chlorophenyl)-2-butanol

Cat. No.: B7848256
M. Wt: 198.69 g/mol
InChI Key: WSEDIIWBJAOSPS-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-chlorophenyl)-2-butanol is a tertiary alcohol featuring a 4-chlorophenyl substituent on its butanol backbone. Chlorinated aromatic compounds are known for their enhanced lipophilicity and stability, which influence their applications in pharmaceuticals, agrochemicals, and industrial chemistry .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEDIIWBJAOSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-chlorophenyl)-2-butanol can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 2-methyl-2-butanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to the corresponding alcohol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-chlorophenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: 2-Methyl-4-(4-chlorophenyl)-2-butanone or 2-Methyl-4-(4-chlorophenyl)butanoic acid.

    Reduction: 2-Methyl-4-(4-chlorophenyl)butane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(4-chlorophenyl)-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-4-(4-chlorophenyl)-2-butanol exerts its effects involves interactions with specific molecular targets. The alcohol group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the chlorophenyl group can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

2-Methyl-4-phenyl-2-butanol (CAS 103-05-9)
  • Structure : Lacks the chlorine atom on the phenyl ring.
  • Properties : Molecular weight 164.24 g/mol, purity >98%, and lower polarity compared to the chlorinated analog.
  • Applications : Used as an industrial reagent, with pricing varying by quantity (e.g., 25g: ¥2,200; 500g: ¥16,000) .
Fenvalerate (CAS 51630-58-1)
  • Structure: Contains a 4-chlorophenyl group but differs in functional groups (ester, cyano) and molecular complexity.
  • Properties : Higher molecular weight (419.90 g/mol) and persistence as a pyrethroid insecticide.
  • Applications : Widely used in agriculture for pest control due to its stability and bioactivity .
4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester
  • Structure : Features a ketone and ester group instead of the alcohol moiety.
  • Properties : Intermediate molecular weight (~226.66 g/mol) and reactivity suitable for synthetic chemistry.
  • Applications : Utilized as a precursor in organic synthesis .
Methyl 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0)
  • Structure: Combines a chlorobutanoyl group with an ester and methylpropanoate.
  • Properties : Molecular weight 282.76 g/mol; enhanced lipophilicity due to the longer carbon chain.

Physico-Chemical Properties and Bioactivity

Table 1: Comparative Overview of Key Compounds
Compound Name Molecular Formula CAS RN Molecular Weight (g/mol) Key Functional Groups Applications
2-Methyl-4-(4-chlorophenyl)-2-butanol* C11H15ClO Not provided ~186.69 (estimated) Tertiary alcohol, chlorophenyl Hypothesized: Agrochemicals, solvents
2-Methyl-4-phenyl-2-butanol C11H16O 103-05-9 164.24 Tertiary alcohol Industrial reagent
Fenvalerate C25H22ClNO3 51630-58-1 419.90 Ester, cyano, chlorophenyl Insecticide
4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester C11H11ClO3 Not provided 226.66 Ketone, ester Synthetic intermediate
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate C15H19ClO3 154477-54-0 282.76 Ester, chlorobutanoyl Pharmaceutical intermediate

*Estimated properties based on structural analogs.

Key Observations:
  • Chlorine Impact : Chlorinated analogs exhibit higher molecular weights and lipophilicity, enhancing bioactivity and environmental persistence (e.g., Fenvalerate’s insecticidal efficacy ).
  • Functional Groups: Alcohols (e.g., 2-Methyl-4-phenyl-2-butanol) are less reactive toward hydrolysis compared to esters (e.g., Fenvalerate) but may have lower volatility .
  • Applications : Chlorophenyl-containing compounds are prevalent in pesticides (e.g., patent-protected tetrazol-5-one derivatives ) and pharmaceuticals due to their binding affinity and metabolic stability.

Research Findings and Industrial Relevance

  • Agrochemicals : Chlorophenyl moieties in pesticidal mixtures (e.g., tetrazol-5-one derivatives) demonstrate synergistic effects with fungicides, improving crop protection .
  • Pharmaceuticals: Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate’s structural complexity suggests utility in drug synthesis, leveraging its stability for targeted delivery .
  • Cost and Availability: Non-chlorinated analogs like 2-Methyl-4-phenyl-2-butanol are more cost-effective (¥2,200/25g) but may lack specialized bioactivity .

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